1-Bromo-4,6-nonadecadiyne

Description

BenchChem offers high-quality 1-Bromo-4,6-nonadecadiyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4,6-nonadecadiyne including the price, delivery time, and more detailed information at info@benchchem.com.

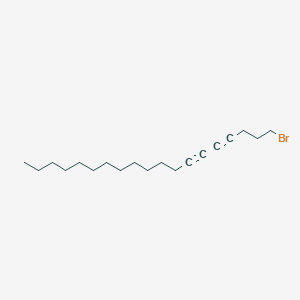

Structure

3D Structure

Properties

IUPAC Name |

1-bromononadeca-4,6-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-12,17-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWJEWJRRDCQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659861 | |

| Record name | 1-Bromononadeca-4,6-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376591-04-7 | |

| Record name | 1-Bromo-4,6-nonadecadiyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376591-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromononadeca-4,6-diyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4,6-nonadecadiyne for Advanced Research and Development

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Bromo-4,6-nonadecadiyne (CAS No. 376591-04-7). As a functionalized long-chain diyne, this molecule represents a versatile building block in synthetic organic chemistry with potential applications in medicinal chemistry and materials science. This document consolidates available data and provides expert insights into its handling, characterization, and synthetic utility, aimed at facilitating its use in advanced research and drug discovery programs.

Introduction: The Strategic Value of Functionalized Polyynes

Long-chain polyynes, characterized by a backbone of alternating single and triple carbon-carbon bonds, are a fascinating class of molecules. Their rigid, linear structure and rich electron density make them valuable synthons for a variety of complex molecular architectures. The introduction of a terminal bromoalkyl group, as seen in 1-Bromo-4,6-nonadecadiyne, significantly enhances its synthetic versatility. The bromine atom serves as an excellent leaving group in numerous cross-coupling reactions, while the diyne moiety offers a site for a range of chemical transformations. This unique combination of functional groups makes 1-Bromo-4,6-nonadecadiyne a molecule of interest for the construction of novel bioactive compounds and advanced materials. Many natural products containing polyyne chains have shown promising biological activities, including cytotoxic, anti-inflammatory, and anticancer effects, underscoring the potential of synthetic analogues in drug discovery.[1]

Molecular Structure and Physicochemical Properties

1-Bromo-4,6-nonadecadiyne is a long-chain hydrocarbon featuring a conjugated diyne system and a terminal bromoalkyl group.

Molecular Formula: C₁₉H₃₁Br

Molecular Weight: 339.36 g/mol

Structure: CH₃(CH₂)₁₁C≡C-C≡C-(CH₂)₃Br

Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 376591-04-7 | |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Melting Point | 12 °C | [3] |

| Boiling Point | 196 °C | [3] (Note: Pressure not specified, likely at reduced pressure) |

| Density | 1.054 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons). Insoluble in water. | Inferred from structure |

| Stability | Light and heat sensitive. |

Spectroscopic Profile (Predicted)

As no experimentally derived spectra for 1-Bromo-4,6-nonadecadiyne are publicly available, the following spectroscopic data are predicted based on the analysis of its functional groups and comparison with similar long-chain bromoalkanes and alkynes.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments along the aliphatic chain and near the functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C19) | ~0.88 | Triplet | 3H |

| -(CH₂)₁₀- (C8-C17) | ~1.26 | Multiplet | 20H |

| -CH₂-C≡ (C8) | ~1.48 | Multiplet | 2H |

| -C≡C-CH₂-C≡C- (C3) | ~2.15 | Triplet | 2H |

| Br-CH₂-CH₂- | ~2.00 | Quintet | 2H |

| Br-CH₂- | ~3.40 | Triplet | 2H |

Causality: The terminal methyl group (C19) will appear at the most upfield region (~0.88 ppm) as a triplet due to coupling with the adjacent methylene group. The long methylene chain (C8-C17) will form a broad multiplet around 1.26 ppm. The methylene group adjacent to the diyne system (C8) will be slightly deshielded (~1.48 ppm). The protons on the carbon between the two triple bonds are not present in this molecule. The methylene group at C3, allylic to the diyne system, will be deshielded to around 2.15 ppm. The protons on the carbon adjacent to the bromine atom (C1) will be the most downfield-shifted aliphatic protons (~3.40 ppm) due to the electron-withdrawing effect of bromine.[4][5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide direct information about the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (C19) | ~14 |

| -(CH₂)₁₁- (C8-C18) | ~22-32 |

| -CH₂-C≡ (C8) | ~19 |

| -C≡C- (C4, C5, C6, C7) | ~65-85 |

| -C H₂-C≡C- (C3) | ~28 |

| Br-C H₂-C H₂- (C2) | ~32 |

| Br-C H₂- (C1) | ~33 |

Causality: The sp-hybridized carbons of the diyne system will resonate in the characteristic alkyne region of the ¹³C NMR spectrum (around 65-85 ppm). The exact shifts of the four acetylenic carbons will be distinct due to the unsymmetrical nature of the molecule. The long alkyl chain carbons will appear in the typical aliphatic region (14-32 ppm). The carbon atom directly attached to the bromine (C1) will be shifted downfield to approximately 33 ppm.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydrocarbon backbone, with key diagnostic peaks for the diyne functionality.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C-H (sp³ stretch) | 2850 - 2960 | Strong |

| C≡C (stretch) | ~2260 and ~2150 | Weak to Medium |

| C-H (bend) | 1375 - 1470 | Medium |

| C-Br (stretch) | 515 - 690 | Medium to Strong |

Causality: The most informative peaks will be the weak to medium absorptions in the 2100-2260 cm⁻¹ region, characteristic of the C≡C stretching vibrations of the conjugated diyne system. Due to the conjugation, two distinct bands are expected. The spectrum will also show strong C-H stretching bands just below 3000 cm⁻¹ and bending vibrations in the 1375-1470 cm⁻¹ range, typical for a long aliphatic chain. A medium to strong absorption in the lower frequency region (515-690 cm⁻¹) can be attributed to the C-Br stretch.[2][10][11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and a characteristic fragmentation pattern.

| Ion | m/z | Comment |

| [M]⁺ | 338/340 | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine in a ~1:1 ratio. |

| [M-Br]⁺ | 259 | Loss of a bromine radical. |

| [CₙH₂ₙ₊₁]⁺ | various | Fragmentation of the long alkyl chain, with characteristic clusters of peaks separated by 14 Da (CH₂). |

Causality: The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 338 and 340, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[12][13] A significant fragment will be observed at m/z 259, corresponding to the loss of the bromine atom. The fragmentation of the long alkyl chain will lead to a series of carbocation fragments, typically with the most abundant peaks corresponding to C₃H₇⁺ (m/z 43), C₄H₉⁺ (m/z 57), and C₅H₁₁⁺ (m/z 71).[14][15]

Synthesis and Purification

Proposed Synthetic Workflow

A potential synthetic route is outlined below:

Caption: Proposed synthetic workflow for 1-Bromo-4,6-nonadecadiyne.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of a suitable bromo-diyne precursor: A common method for creating unsymmetrical diynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-bromoalkyne.[16]

-

Coupling Reaction: The 1-bromo-alkyne is then coupled with the Grignard reagent of a long-chain alkyl bromide (e.g., tridecylmagnesium bromide, prepared from 1-bromotridecane) in the presence of a copper(I) catalyst.

-

Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Bromo-4,6-nonadecadiyne.[17]

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Bromo-4,6-nonadecadiyne lies in the orthogonal reactivity of its two key functional moieties: the bromoalkane and the conjugated diyne system.

Reactions at the Bromoalkane Terminus

The terminal bromine atom is susceptible to nucleophilic substitution and can be used to introduce a wide variety of functional groups. It is also a key participant in cross-coupling reactions.

-

Nucleophilic Substitution: The bromine can be displaced by a range of nucleophiles (e.g., azides, cyanides, amines, thiols) to generate a diverse library of derivatives.

-

Grignard Reagent Formation: Treatment with magnesium metal in an ethereal solvent would generate the corresponding Grignard reagent, a potent carbon nucleophile for the formation of new carbon-carbon bonds.

-

Cross-Coupling Reactions: The bromoalkane can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to append aryl, vinyl, or other alkyl groups.[18][19]

Reactions of the Diyne System

The conjugated diyne is an electron-rich system that can undergo a variety of transformations.

-

Click Chemistry: The terminal alkyne can be regenerated from the internal diyne system under specific conditions, allowing for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.

-

Reduction: The triple bonds can be selectively reduced. Hydrogenation with Lindlar's catalyst would yield the corresponding (Z,Z)-diene, while reduction with sodium in liquid ammonia would give the (E,E)-diene. Complete hydrogenation would afford the fully saturated 1-bromononadecane.

-

Cycloaddition Reactions: Diynes can participate in various cycloaddition reactions, including [2+2+2] cycloadditions, to form complex cyclic structures.

Caption: Key reaction pathways for 1-Bromo-4,6-nonadecadiyne.

Potential Applications in Drug Discovery

The structural features of 1-Bromo-4,6-nonadecadiyne make it an attractive scaffold for medicinal chemistry and drug discovery.

-

Cytotoxic and Anticancer Agents: Many natural and synthetic polyynes exhibit significant cytotoxic activity against various cancer cell lines.[20] The long lipophilic chain of 1-Bromo-4,6-nonadecadiyne could facilitate its incorporation into cell membranes, potentially leading to membrane disruption or interaction with membrane-bound proteins.[8][12][13] The diyne moiety can act as a reactive pharmacophore.

-

Molecular Probes: The bromoalkyl terminus can be functionalized with reporter groups (e.g., fluorophores, biotin) to create molecular probes for studying biological systems. The lipophilic nature of the molecule would favor its use in studying lipid metabolism and membrane dynamics.[9]

-

Scaffold for Library Synthesis: The dual reactivity of the molecule allows for the rapid generation of diverse chemical libraries. By systematically varying the substituents at both the bromoalkane and diyne ends, a wide range of novel compounds can be synthesized and screened for biological activity.

Safety and Handling

As a reactive, long-chain organic molecule, 1-Bromo-4,6-nonadecadiyne requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21][22]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors, especially if heated.[21]

-

Ignition Sources: Although not classified as pyrophoric, the compound is a long-chain hydrocarbon and should be kept away from open flames and other ignition sources.[21]

-

Storage: Store in a tightly sealed container in a cool, dark place, preferably at -20°C as recommended by suppliers, to prevent degradation. It is noted to be light and heat sensitive.

-

Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not pour down the drain.[22]

-

Energetic Potential: While not a primary explosive, conjugated diyne systems can be energetic and may decompose exothermically under certain conditions (e.g., high temperature, pressure, or in the presence of certain metals). Handle with caution, especially when performing reactions at elevated temperatures.[20]

Conclusion

1-Bromo-4,6-nonadecadiyne is a synthetically versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal building block for the creation of complex molecules and diverse chemical libraries. While further research is needed to fully elucidate its biological activity, its structural similarity to known cytotoxic polyynes suggests it could be a valuable scaffold in the development of new therapeutic agents. This guide provides a foundational understanding of its properties and reactivity to aid researchers in harnessing its synthetic potential.

References

-

Wikipedia. (n.d.). Polyyne. Retrieved from [Link]

-

Thapa, S., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. Retrieved from [Link]

-

Tan, W., et al. (2010). Synthesis and biological evaluation of polyenylpyrrole derivatives as anticancer agents acting through caspases-dependent apoptosis. PubMed. Retrieved from [Link]

-

El-Sayed, R. A., et al. (2012). Production of anticancer polyenes through precursor-directed biosynthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Christensen, L. P. (2023). Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment. Preprints.org. Retrieved from [Link]

-

Li, Y., et al. (2021). Synthetic Lipo-Polylysine with Anti-Cancer Activity. Biomaterials Science. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. Retrieved from [Link]

-

Doddi, V. R. (2018). Doddi synthesis of 1‐bromo alkynes. [Image]. ResearchGate. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Choi, E., et al. (2005). Stereoselective Synthesis of Unsymmetrical Conjugated Dienes and Trienes Utilizing Silacyclobutenes. ResearchGate. Retrieved from [Link]

-

Chicca, A., et al. (2008). Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. PMC. Retrieved from [Link]

-

LibreTexts Chemistry. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. Retrieved from [Link]

-

University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Perez-Soler, R., et al. (1988). Increased cytotoxicity and reversal of resistance to cis-diamminedichloro-platinum(II) with entrapment of cis-Bis-neodecanoato-trans-R,R-1,2-diaminocyclohexaneplatinum (II) in multilamellar lipid vesicles. PubMed. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. Retrieved from [Link]

-

University of Calgary. (n.d.). Branched chain alkanes. Retrieved from [Link]

-

Wu, Y., et al. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, November 11). Identifying an alkyl bromide from NMR information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Diene synthesis by olefination. Retrieved from [Link]

-

Mondal, S., et al. (2024). Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Catalani, S., et al. (2021). Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP. MDPI. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis using alkynes [Video]. Retrieved from [Link]

-

Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Akbari, A., et al. (2016). Synthesis of Bromoalkenes and Alkylidene Dibromides by Reactions of Carbonyl Compounds with 2,4,4,6-Tetrabromo-2,5-cyclohexadienone in the Presence of Triphenylphosphine. ResearchGate. Retrieved from [Link]

-

Schulz, S. (2020). Direct deposition GC/IR techniques in natural product identification. Natural Product Reports. Retrieved from [Link]

-

Otálora, A., & Palencia, M. (2019). Application of functionally-enhanced derivative spectroscopy (FEDS) to the problem of the overlap of spectral signals in binary. JSTA. Retrieved from [Link]

-

da Silva, F. G., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-bromo-4-ethynylbenzene. Retrieved from [Link]

-

Fujiwara, Y., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. youtube.com [youtube.com]

- 7. Introduction to NMR Spectroscopy [wwwchem.uwimona.edu.jm]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Direct deposition GC/IR techniques in natural product identification - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. ors.od.nih.gov [ors.od.nih.gov]

- 22. bhu.ac.in [bhu.ac.in]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4,6-nonadecadiyne

Abstract

This guide provides an in-depth, technically-focused protocol for the synthesis of 1-Bromo-4,6-nonadecadiyne, a valuable long-chain functionalized polyyne. Such scaffolds are of significant interest to researchers in materials science and drug development due to their unique structural and electronic properties. The core of this synthesis is a strategic application of the Cadiot-Chodkiewicz coupling reaction, which facilitates the efficient formation of the unsymmetrical conjugated diyne system.[1][2][3][4] This document details a validated retrosynthetic pathway, provides step-by-step protocols for the preparation of key precursors, and culminates in the final copper-catalyzed cross-coupling reaction. Each stage is supported by mechanistic insights, causality-driven explanations for experimental choices, and comprehensive characterization guidelines to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Functionalized Diynes

1-Bromo-4,6-nonadecadiyne is a bifunctional organic molecule featuring two key reactive domains: a terminal bromoalkane and an internal, conjugated 1,3-diyne system. This architecture makes it a highly versatile intermediate for advanced chemical synthesis.

-

The Bromoalkyl Terminus: The primary bromide at the C1 position serves as a classic electrophilic site, ideal for nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups, including azides, amines, thiols, and for further carbon-carbon bond formation via organometallic reagents.

-

The Conjugated Diyne Core: The rigid, electron-rich diyne backbone is a crucial structural motif in molecular wires, organic electronics, and natural products.[2][5] Its π-system can be further manipulated through reactions such as partial hydrogenation, cycloadditions, or metal-catalyzed transformations, enabling the construction of complex molecular architectures.

This guide presents a logical and robust pathway to access this valuable compound, designed for execution by professionals in a laboratory setting.

Retrosynthetic Strategy and Pathway Design

The principal challenge in synthesizing 1-Bromo-4,6-nonadecadiyne lies in the selective formation of the unsymmetrical C(sp)-C(sp) bond of the diyne. Our retrosynthetic analysis identifies the Cadiot-Chodkiewicz coupling as the optimal key transformation.[1][6] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.

The Disconnection:

The target molecule is disconnected at the C5-C6 bond within the diyne system. This leads to two synthetically accessible precursors: a terminal alkyne and a 1-bromoalkyne.

-

Precursor A (Terminal Alkyne): 5-Bromopent-1-yne

-

Precursor B (1-Bromoalkyne): 1-Bromotridec-1-yne

This specific disconnection is chosen for its strategic advantages. The synthesis of 1-bromotridec-1-yne begins with the commercially available tridec-1-yne, and its subsequent bromination is a high-yielding and selective process. 5-Bromopent-1-yne is also readily prepared from common starting materials.

Caption: Overall synthetic workflow for 1-Bromo-4,6-nonadecadiyne.

Synthesis of Key Precursors

The success of the final coupling reaction is contingent upon the purity and availability of the two primary precursors. The following sections provide detailed, validated protocols for their synthesis.

Synthesis of 1-Bromotridec-1-yne (Precursor B)

The conversion of a terminal alkyne to a 1-bromoalkyne is a critical step that requires electrophilic bromination of the weakly acidic terminal C-H bond. A standard and highly effective method employs N-Bromosuccinimide (NBS) as the bromine source, catalyzed by silver nitrate (AgNO₃).[7][8][9]

Causality of Reagent Choice:

-

NBS: A convenient and safe source of electrophilic bromine.

-

AgNO₃ (Catalyst): The silver(I) ion is highly alkynophilic. It coordinates to the π-system of the alkyne, which significantly increases the acidity of the terminal proton. This facilitates deprotonation and the formation of a silver acetylide intermediate in situ, which is then readily brominated by NBS.[8][9] This catalytic approach avoids the need for strong bases, which could cause side reactions with other functional groups.

-

To a round-bottom flask shielded from light, add tridec-1-yne (1.0 eq).

-

Dissolve the alkyne in acetone (approx. 0.2 M concentration).

-

Add N-Bromosuccinimide (NBS, 1.2 eq) and silver nitrate (AgNO₃, 0.1 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alkyne.

-

Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium chloride.

-

Extract the aqueous layer with diethyl ether (3x volumes).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to yield 1-bromotridec-1-yne as a colorless to pale yellow oil.

| Reagent | Molar Eq. | Purpose |

| Tridec-1-yne | 1.0 | Substrate |

| N-Bromosuccinimide | 1.2 | Bromine Source |

| Silver Nitrate | 0.1 | Catalyst |

| Acetone | - | Solvent |

Synthesis of 5-Bromopent-1-yne (Precursor A)

This precursor is synthesized from the commercially available 4-pentyn-1-ol. The conversion of the primary alcohol to a primary bromide is a standard functional group transformation. The Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is an excellent choice due to its mild conditions and high efficiency.

Causality of Reagent Choice:

-

PPh₃ and CBr₄: These reagents react to form the phosphonium salt [Ph₃P-Br]⁺Br⁻in situ. The alcohol's oxygen atom then attacks the electrophilic phosphorus atom, forming a good leaving group (-OPPh₃). The bromide ion then displaces this group in a classic SN2 reaction, resulting in the desired alkyl bromide with minimal risk of rearrangement.

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Add a solution of 4-pentyn-1-ol (1.0 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM (3x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purify by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes, typically 0% to 5%) to isolate 5-bromopent-1-yne.

| Reagent | Molar Eq. | Purpose |

| 4-Pentyn-1-ol | 1.0 | Substrate |

| Triphenylphosphine | 1.5 | Reagent |

| Carbon Tetrabromide | 1.5 | Bromine Source |

| Dichloromethane | - | Solvent |

The Core Directive: Cadiot-Chodkiewicz Coupling

With both precursors in hand, the final step is the construction of the diyne system. The Cadiot-Chodkiewicz reaction is the definitive method for this transformation, offering high yields and selectivity for the desired unsymmetrical product.[1][2][4]

Mechanistic Rationale

The reaction's success hinges on a copper(I)-mediated catalytic cycle. A thorough understanding of this mechanism is key to troubleshooting and optimizing the reaction.

-

Deprotonation & Acetylide Formation: The base (typically an amine) deprotonates the terminal alkyne (5-bromopent-1-yne), which then reacts with the Cu(I) salt to form a copper(I) acetylide intermediate.

-

Oxidative Addition: The 1-bromoalkyne (1-bromotridec-1-yne) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

-

Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination, forming the new C-C bond of the conjugated diyne product and regenerating the active Cu(I) catalyst.

Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Detailed Experimental Protocol

-

To a Schlenk flask under an inert atmosphere, add copper(I) chloride (CuCl, 0.1 eq), hydroxylamine hydrochloride (NH₂OH·HCl, 0.2 eq, as a reducing agent to maintain Cu(I) state), and a 30-40% aqueous solution of n-butylamine.

-

Cool the mixture to 10 °C.

-

Add a solution of 5-bromopent-1-yne (Precursor A, 1.0 eq) in tetrahydrofuran (THF) dropwise to the stirred copper solution. A color change (often to yellow or green) indicates the formation of the copper acetylide.

-

After stirring for 5 minutes, add a solution of 1-bromotridec-1-yne (Precursor B, 1.1 eq) in THF dropwise over 20-30 minutes.

-

Allow the reaction to stir at room temperature for 6-8 hours, monitoring by TLC for the formation of the higher Rf product and consumption of the precursors.

-

Once complete, pour the reaction mixture into a separatory funnel containing 2M hydrochloric acid to dissolve copper salts.

-

Extract the product with diethyl ether (3x volumes).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluting with hexanes or a very low percentage of ethyl acetate in hexanes) to afford pure 1-Bromo-4,6-nonadecadiyne.

| Component | Molar Eq. | Purpose |

| 5-Bromopent-1-yne | 1.0 | Substrate (Terminal Alkyne) |

| 1-Bromotridec-1-yne | 1.1 | Substrate (Bromoalkyne) |

| Copper(I) Chloride | 0.1 | Catalyst |

| n-Butylamine | - | Base and Solvent |

| NH₂OH·HCl | 0.2 | Reducing Agent |

| THF | - | Co-solvent |

Characterization and Validation

The identity and purity of the final product, 1-Bromo-4,6-nonadecadiyne (C₁₉H₃₁Br, MW: 339.36 g/mol )[10], must be confirmed through spectroscopic analysis.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a triplet at ~3.4 ppm (2H, -CH₂Br), a triplet at ~2.4 ppm (2H, propargylic CH₂), a multiplet at ~2.2 ppm (2H, propargylic CH₂), a multiplet at ~2.0 ppm (2H, -CH₂CH₂Br), and overlapping multiplets for the long alkyl chain between ~1.2-1.5 ppm, and a terminal methyl triplet at ~0.9 ppm (3H).

-

¹³C NMR (CDCl₃, 100 MHz): Key signals for the diyne carbons are expected between 65-80 ppm. The carbon bearing the bromine (-CH₂Br) should appear around 32-34 ppm.

-

Mass Spectrometry (EI or ESI): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺ at m/z 338 and 340.

Conclusion

This guide outlines a reliable and mechanistically sound synthetic route for producing 1-Bromo-4,6-nonadecadiyne. By leveraging the precision of the Cadiot-Chodkiewicz coupling and employing standard, high-yielding reactions for precursor synthesis, researchers can confidently access this versatile building block. The provided protocols, grounded in an understanding of the underlying chemical principles, are designed to be reproducible and scalable, empowering further innovation in the development of complex organic materials and pharmaceuticals.

References

-

Chinchilla, R. & Nájera, C. Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of alkynyl bromides. Available from: [Link]

-

Novák, Z., et al. Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. ACS Publications. Available from: [Link]

-

García, P., et al. Cationic Gold Catalyzes ω-Bromination of Terminal Alkynes and Subsequent Hydroaddition Reactions. ACS Catalysis. ACS Publications. Available from: [Link]

-

Chinchilla, R. & Nájera, C. Recent developments and applications of the Cadiot–Chodkiewicz reaction. ResearchGate. Available from: [Link]

-

Wang, C., et al. Iron-Catalyzed Cadiot–Chodkiewicz Coupling with High Selectivity in Water under Air. The Journal of Organic Chemistry. American Chemical Society. Available from: [Link]

-

Chemistry LibreTexts. 10.3: Reactions of Alkynes - Addition of HX and X₂. Available from: [Link]

-

Reddit. Terminal Alkyne Bromination. r/OrganicChemistry. Available from: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1-Bromo-4,6-nonadecadiyne | 376591-04-7 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Akynyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. reddit.com [reddit.com]

- 10. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 1-Bromo-4,6-nonadecadiyne: A Promising Polyacetylene for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4,6-nonadecadiyne (CAS Number: 376591-04-7), a member of the intriguing class of polyacetylenic compounds. While specific research on this particular molecule is limited, this document synthesizes available information on its chemical characteristics and draws extensively from the rich body of literature on closely related long-chain polyacetylenes to project its potential applications in drug discovery and development. This guide will delve into its physicochemical properties, plausible synthetic and purification strategies, and its anticipated biological activities, with a focus on its potential as an anti-inflammatory and cytotoxic agent. Detailed experimental protocols for evaluating these activities are provided to empower researchers in their exploration of this and similar molecules.

Introduction: The Therapeutic Potential of Polyacetylenes

Polyacetylenes are a class of naturally occurring and synthetic compounds characterized by the presence of one or more carbon-carbon triple bonds.[1] These molecules, particularly those with long aliphatic chains, have garnered significant attention in the scientific community for their diverse and potent biological activities.[2][3] Found in various plant families such as Apiaceae and Araliaceae, polyacetylenes like falcarinol and its analogues have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The unique electronic and structural features conferred by the conjugated diyne system are believed to be crucial for their biological effects. 1-Bromo-4,6-nonadecadiyne, with its long C19 chain and a terminal bromo-substituent, represents a potentially valuable, yet underexplored, member of this class for synthetic and medicinal chemistry applications. The bromine atom, in particular, can serve as a handle for further chemical modifications, opening avenues for the creation of novel derivatives with tailored properties.

Physicochemical Properties of 1-Bromo-4,6-nonadecadiyne

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 376591-04-7 | [6] |

| Molecular Formula | C₁₉H₃₁Br | [7] |

| Molecular Weight | 339.36 g/mol | [7] |

| Synonyms | 4,6-Nonadecadiynyl Bromide | [6] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [6] |

| Purity | >96.0% (GC) | [6] |

Synthesis and Purification Strategies

Proposed Synthetic Workflow

A logical retrosynthetic analysis suggests that 1-Bromo-4,6-nonadecadiyne can be synthesized from commercially available starting materials through a series of coupling and functional group manipulation reactions. A potential workflow is outlined below:

Caption: Proposed synthetic workflow for 1-Bromo-4,6-nonadecadiyne.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

-

Preparation of the Terminal Alkyne : The long-chain terminal alkyne can be synthesized from the corresponding alkyl halide via nucleophilic substitution with an acetylide anion.

-

Bromination of the Terminal Alkyne : The terminal alkyne is then brominated at the terminal position. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a silver catalyst.

-

Coupling Reaction : The resulting 1-bromoalkyne can then be coupled with another terminal alkyne under conditions such as the Cadiot-Chodkiewicz coupling (using a copper salt catalyst) or a Sonogashira coupling (using a palladium catalyst).

-

Work-up and Purification : The reaction mixture is typically quenched with an aqueous solution and extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Purification and Characterization

Purification of the final product is critical to ensure the removal of unreacted starting materials and byproducts.

-

Column Chromatography : Flash column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate gradients) is the method of choice for purifying polyacetylenes.

-

Characterization : The structure and purity of the synthesized 1-Bromo-4,6-nonadecadiyne should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the carbon skeleton and the position of the bromine and alkyne functionalities.

-

Mass Spectrometry (MS) : To confirm the molecular weight and elemental composition.

-

Gas Chromatography (GC) : To determine the purity of the final product.

-

Anticipated Biological Activities and Mechanism of Action

Based on the extensive research on structurally similar polyacetylenes, 1-Bromo-4,6-nonadecadiyne is predicted to exhibit significant anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Polyacetylenes are known to modulate key inflammatory pathways. The proposed mechanism of action involves the inhibition of pro-inflammatory enzymes and transcription factors.

Caption: Predicted anti-inflammatory mechanism of 1-Bromo-4,6-nonadecadiyne.

Studies on related polyacetylenes have shown that they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[4] This is often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4]

Cytotoxic Activity

Numerous polyacetylenes have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

| Polyacetylene Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

| Falcarinol | Colon cancer (HT-29) | 1.8 | [8] |

| Falcarindiol | Colon cancer (HT-29) | 11.2 | [8] |

| (3S,10R)-tridaxin B | Leukemia (K562) | 2.62 | [4] |

| (3S,10S)-tridaxin B | Leukemia (K562) | 14.43 | [4] |

The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins and the activation of caspases.

Experimental Protocols for Biological Evaluation

To aid researchers in the investigation of 1-Bromo-4,6-nonadecadiyne, the following are detailed, self-validating protocols for assessing its anti-inflammatory and cytotoxic activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., HT-29, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Bromo-4,6-nonadecadiyne (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment : Prepare serial dilutions of 1-Bromo-4,6-nonadecadiyne in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the ability of the compound to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

1-Bromo-4,6-nonadecadiyne (dissolved in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding : Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment : Treat the cells with various concentrations of 1-Bromo-4,6-nonadecadiyne for 1 hour.

-

LPS Stimulation : Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

-

Griess Assay :

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B to each well and incubate for another 10 minutes.

-

-

Absorbance Measurement : Measure the absorbance at 540 nm.

-

Data Analysis : Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

1-Bromo-4,6-nonadecadiyne is a structurally intriguing polyacetylene with significant, albeit largely unexplored, potential in drug discovery. Based on the well-documented biological activities of related compounds, it is a promising candidate for investigation as both an anti-inflammatory and an anticancer agent. The synthetic accessibility and the presence of a reactive bromine handle further enhance its appeal for the development of novel therapeutic leads. Future research should focus on the development of a robust and scalable synthesis for this compound, followed by a thorough in vitro and in vivo evaluation of its biological properties to validate the predictions outlined in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this and other long-chain polyacetylenes.

References

-

Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L. PubMed. (URL: [Link])

-

Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model. MDPI. (URL: [Link])

-

Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. PubMed. (URL: [Link])

-

Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC. (URL: [Link])

-

Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment - Preprints.org. (URL: [Link])

-

Polyacetylenes from Bidens bipinnata L. and their biological activities - ResearchGate. (URL: [Link])

-

Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC - NIH. (URL: [Link])

Sources

- 1. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and anti-oxidative activities of polyacetylene from Dendropanax dentiger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive polyacetylenes from Bidens pilosa L and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of Long-Chain Bromoalkadiynes for Advanced Chemical Research

Abstract

Long-chain bromoalkadiynes are a class of molecules characterized by an extended carbon backbone containing two alkyne functionalities and a terminal bromine atom. These structures are of increasing importance in medicinal chemistry and materials science, primarily serving as versatile bifunctional linkers. Their utility stems from the orthogonal reactivity of the terminal bromide (amenable to nucleophilic substitution) and the alkyne groups (ideal for metal-catalyzed reactions like Copper(I)-Catalyzed Azide-Alkyne Cycloaddition, or CuAAC). This guide provides an in-depth exploration of the core physical properties of these compounds, offering field-proven insights into their stability, solubility, and spectroscopic characteristics. We will delve into the causal relationships that govern their behavior and present standardized protocols for their synthesis and handling, ensuring both safety and experimental success for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Bromoalkadiynes

Long-chain bromoalkadiynes represent a unique molecular architecture that marries the rigidity and electronic properties of polyynes with the established reactivity of haloalkanes.[1][2] The defining features are:

-

A Long Carbon Chain: Provides spatial separation between reactive ends, a critical parameter in applications like Proteolysis Targeting Chimeras (PROTACs) where precise distances must be spanned between a target protein and an E3 ligase.[3]

-

Di-yne Functionality: The two triple bonds impart structural rigidity and a linear geometry. Furthermore, internal alkynes can be isomerized to terminal alkynes, which are significantly more reactive in "click chemistry" reactions.[3]

-

A Terminal Bromo Group: A reliable functional group for introducing the molecule into a larger scaffold via nucleophilic substitution or cross-coupling reactions.

This combination makes them powerful building blocks in drug discovery for the construction of complex molecular architectures.[3]

Core Physical Properties: A Predictive Analysis

Direct empirical data for a broad range of long-chain bromoalkadiynes is scarce. However, by synthesizing principles from haloalkane and polyyne chemistry, we can establish reliable predictive trends.

Physical State, Appearance, and Critical Stability

At standard temperature and pressure, shorter-chain bromoalkadiynes are likely to be volatile liquids, while higher members with longer carbon chains will be liquids or waxy solids.[4][5] Pure haloalkanes are typically colorless, but bromides and iodides can develop a yellow or brownish color upon exposure to light as they slowly decompose to form diatomic halogens (Br₂).[6][7]

The most critical physical property of long-chain polyynes is their inherent instability.[1] Long, conjugated alkyne chains are prone to exothermic cross-linking, which can be explosive.[1] This reactivity increases with chain length.

Expert Insight: Stability is significantly enhanced by capping the ends of the polyyne chain with bulky, inert groups (e.g., triisopropylsilyl - TIPS), which sterically hinder the chains from approaching one another.[1][8] For bromoalkadiynes, the bromine atom itself is not a stabilizing group, meaning that thermal and light sensitivity should always be assumed. Encapsulation within structures like carbon nanotubes has also been shown to stabilize long polyyne chains.[9]

Melting and Boiling Points

The melting and boiling points are governed by intermolecular forces, primarily van der Waals dispersion forces and dipole-dipole interactions.[10]

-

Effect of Chain Length: Boiling points increase predictably with the length of the carbon chain. This is due to the larger surface area, which enhances the strength of van der Waals forces between molecules.[11][12]

-

Effect of the Halogen: The large electron cloud of bromine makes it highly polarizable, leading to stronger dispersion forces compared to hydrocarbons of similar mass.[13] Consequently, bromoalkadiynes have significantly higher boiling points than their non-halogenated alkadiyne analogues. The boiling point trend for a given alkyl chain is R-I > R-Br > R-Cl > R-F.[5][6]

-

Effect of Branching: For isomeric structures, increased branching leads to a more compact, spherical shape. This reduces the available surface area for intermolecular contact, weakening van der Waals forces and lowering the boiling point.[6][7][13]

-

Melting Point Trends: Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing. The rigid, linear nature of the diyne segment can facilitate orderly packing, potentially leading to higher melting points. Symmetrically substituted isomers, such as para-isomers in dihalobenzenes, tend to have higher melting points due to their ability to pack more efficiently in a crystal lattice.[6][7][10]

| Parameter Change | Effect on Boiling Point | Effect on Melting Point | Causality |

| Increasing Chain Length | Increases | Generally Increases | Increased van der Waals forces due to larger surface area and more electrons.[5][11][12] |

| Isomeric Branching | Decreases | Generally Decreases | Reduced surface area for intermolecular contact leads to weaker van der Waals forces.[6][13] |

| Halogen (Cl → Br → I) | Increases | Increases | Increased molecular mass and polarizability enhance van der Waals forces.[5][6] |

| Symmetry | Minimal Effect | Increases | Symmetrical molecules pack more efficiently into a crystal lattice, requiring more energy to melt.[7][10] |

Solubility

Despite the presence of a polar carbon-bromine bond, long-chain bromoalkadiynes are generally insoluble in water.[4][5] The long, nonpolar hydrocarbon/alkyne chain dominates the molecule's character, making it hydrophobic. They are, however, readily soluble in common nonpolar and moderately polar organic solvents such as ethers, tetrahydrofuran (THF), chloroform, and hexane.[4]

Density

Bromoalkanes and iodoalkanes are typically denser than water.[5] The density of haloalkanes increases with the atomic mass of the halogen. While density tends to decrease as the carbon chain gets longer for a series of monochloroalkanes, the presence of the heavy bromine atom ensures that most long-chain bromoalkadiynes will be denser than water.[6][10]

Spectroscopic Characterization

Authenticating the structure of a bromoalkadiyne relies on a combination of spectroscopic methods.

-

¹H NMR: Protons on the carbon adjacent to the bromine (α-carbon) will be deshielded, appearing around 3.4-3.6 ppm. Protons adjacent to the alkyne groups will also show characteristic shifts.

-

¹³C NMR: The sp-hybridized carbons of the alkyne triple bonds will have distinct signals in the 65-90 ppm range. The carbon atom bonded to the bromine will appear at approximately 30-40 ppm.

-

Infrared (IR) Spectroscopy: A key diagnostic peak will be the C≡C triple bond stretch, which is typically weak but sharp, appearing in the 2100-2260 cm⁻¹ region. The C-Br bond stretch appears in the 500-600 cm⁻¹ range.

-

UV-Visible Spectroscopy: The conjugated diyne system absorbs UV light. As the length of a polyyne chain increases, the HOMO-LUMO gap decreases, resulting in a bathochromic shift (a shift to longer absorption wavelengths).[14]

Experimental Protocols and Handling

Trustworthiness in synthesis is achieved through protocols that account for the inherent properties of the molecules.

Safety, Handling, and Storage

Given the potential instability of the polyyne moiety, the following precautions are mandatory:

-

Avoid Heat and Light: Store compounds at low temperatures (≤ 4 °C) in amber vials to prevent thermal and photochemical decomposition.[1]

-

Inert Atmosphere: For long-term storage, flushing with an inert gas like argon or nitrogen is recommended to prevent oxidative degradation.

-

Avoid Mechanical Shock: Long-chain, unprotected polyynes can be shock-sensitive. Handle with care and avoid scratching or grinding solid materials.[1]

Generalized Synthesis: Protected Hay Coupling

The synthesis of long-chain bromoalkadiynes often involves the coupling of smaller, functionalized alkyne precursors. The Hay coupling is an oxidative homocoupling of terminal alkynes. Using a protecting group for one alkyne allows for controlled chain elongation.

Caption: Generalized workflow for synthesizing a symmetrical long-chain bromoalkadiyne.

Protocol Steps:

-

Precursor Synthesis: Synthesize or procure a bromo-terminal alkyne and a protected terminal alkyne (e.g., with a TIPS group).

-

Heterocoupling: Perform a Cadiot-Chodkiewicz coupling between the two precursors using a copper(I) salt catalyst in the presence of a base to form the unsymmetrical, protected bromoalkadiyne.

-

Purification: Purify the coupled product using column chromatography.

-

Deprotection: Carefully remove the silyl protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).[15] The solvent system is crucial here to control reactivity and prevent decomposition.[15]

-

Homocoupling: Subject the deprotected terminal bromoalkadiyne to Hay coupling conditions (e.g., CuCl, TMEDA, O₂) to dimerize the molecule, yielding the final symmetrical long-chain product.

-

Final Purification: Purify the final product, again using chromatography, taking care to use degassed solvents and avoid prolonged exposure to heat.

Application Spotlight: Bifunctional Linkers in Drug Discovery

The unique physical properties of long-chain bromoalkadiynes make them ideal candidates for bifunctional linkers, particularly in the synthesis of PROTACs.

Caption: Role of a bromoalkadiyne as a bifunctional linker in PROTAC synthesis.

The causality behind this application is clear:

-

The Bromo Terminus: Acts as an electrophile, readily undergoing nucleophilic substitution with a nucleophilic group (like a phenol or amine) on a protein-binding "warhead" molecule.

-

The Alkyne Terminus: Provides a reactive handle for the highly efficient and bio-orthogonal CuAAC click reaction with an azide-modified E3 ligase ligand.[3]

-

The Long Chain: The length and rigidity of the linker are not passive; they are critical design elements that control the distance and orientation of the two binding moieties, directly impacting the efficiency of the resulting PROTAC.

Conclusion

Long-chain bromoalkadiynes are more than simple organic molecules; they are precision tools for advanced molecular construction. Their physical properties are a direct consequence of the interplay between the haloalkane and polyyne functionalities. A thorough understanding of their boiling point trends, solubility, and, most importantly, their inherent instability is paramount for any researcher. By employing robust handling procedures and controlled synthetic strategies, these versatile linkers can be leveraged to accelerate the development of next-generation therapeutics and novel materials.

References

- Benchchem. (n.d.). Unlocking Drug Discovery Potential: Click Chemistry Applications of 7-Bromohept-2-yne Derivatives.

- CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes.

- Wikipedia. (n.d.). Polyyne.

- ResearchGate. (2025). Oligoynes and polyynes.

- Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points.

- CNR-IRIS. (n.d.). Role of chain length in the physical properties and hydrophobicity of (CnH2n+1NH3)2PbX4.

- Unknown Source. Haloalkanes.

- Testbook. (n.d.). Physical Properties of Haloalkanes: Density, Melting & Boiling Point, Solubility.

- Chemguide. (n.d.). an introduction to halogenoalkanes (haloalkanes).

- Vedantu. (n.d.). Physical Properties of Haloalkanes: Key Points & Examples.

- ResearchGate. (2025). The one-dimensional nature of polyynes.

- PubMed Central - NIH. (n.d.). Masked alkynes for synthesis of threaded carbon chains.

- PMC. (2024). Encapsulation and Evolution of Polyynes Inside Single-Walled Carbon Nanotubes.

- chemeurope.com. (n.d.). Polyyne.

- BYJU'S. (n.d.). Physical Properties of Haloalkanes.

- organicmystery.com. (n.d.). Physical Properties of Haloalkanes and Haloarenes.

Sources

- 1. Polyyne - Wikipedia [en.wikipedia.org]

- 2. Polyyne [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. testbook.com [testbook.com]

- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. organicmystery.com [organicmystery.com]

- 8. researchgate.net [researchgate.net]

- 9. Encapsulation and Evolution of Polyynes Inside Single-Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 14. iris.cnr.it [iris.cnr.it]

- 15. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-Bromo-4,6-nonadecadiyne

Abstract

This technical guide provides an in-depth analysis of the spectroscopic signature of 1-Bromo-4,6-nonadecadiyne, a specialized long-chain functionalized alkyne. As a molecule of interest for advanced materials science and as a versatile intermediate in organic synthesis, a thorough understanding of its structural and electronic properties is paramount for researchers and drug development professionals. This document outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 1-Bromo-4,6-nonadecadiyne. Furthermore, it details the experimental protocols for acquiring this data, ensuring a self-validating system for characterization. The causality behind experimental choices and data interpretation is explained to provide field-proven insights.

Introduction and Molecular Overview

1-Bromo-4,6-nonadecadiyne (C₁₉H₃₁Br) is a long-chain hydrocarbon featuring a terminal bromine atom and a conjugated diyne system. Its molecular weight is 339.36 g/mol . The structure combines a flexible dodecyl tail with a more rigid bromopropyl-diyne headgroup, making it a molecule with potential applications in self-assembling monolayers, molecular electronics, or as a precursor for more complex polyyne structures.[1][2][3]

The unambiguous characterization of such a molecule is critical to ensure purity and to confirm its precise isomeric structure before its use in further applications. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide will provide a detailed theoretical framework for the expected spectroscopic data of 1-Bromo-4,6-nonadecadiyne.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-Bromo-4,6-nonadecadiyne, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen environments.

The ¹H NMR spectrum is anticipated to show distinct signals for the protons in the vicinity of the bromine and the diyne system, with the long alkyl chain producing a series of overlapping multiplets. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the carbon-carbon triple bonds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Protons (see Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

| H-1 (a) | 3.55 | Triplet (t) | 6.8 | 2H | Protons on the carbon adjacent to the electronegative bromine atom are deshielded. |

| H-2 (b) | 2.10 | Quintet (p) | 7.0 | 2H | Influenced by the adjacent CH₂Br and CH₂ groups. |

| H-3 (c) | 2.50 | Triplet (t) | 7.2 | 2H | Allylic to the diyne system, leading to a downfield shift. |

| H-8 (d) | 2.25 | Triplet (t) | 7.0 | 2H | Propargylic protons deshielded by the diyne system. |

| H-9 to H-18 (e) | 1.20 - 1.45 | Multiplet (m) | - | 20H | Overlapping signals from the long polymethylene chain. |

| H-19 (f) | 0.88 | Triplet (t) | 7.1 | 3H | Typical chemical shift for a terminal methyl group in a long alkyl chain. |

The proton-decoupled ¹³C NMR spectrum is expected to show 19 distinct signals, one for each carbon atom in the unique environments of the molecule. The chemical shifts of the sp-hybridized carbons of the diyne are particularly characteristic.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbons (see Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 32.5 | Carbon directly attached to bromine, experiencing a moderate downfield shift. |

| C-2 | 30.0 | Aliphatic carbon in the vicinity of the bromine. |

| C-3 | 19.5 | Aliphatic carbon allylic to the diyne system. |

| C-4 | 75.0 | sp-hybridized carbon of the diyne. |

| C-5 | 65.5 | sp-hybridized carbon of the diyne. |

| C-6 | 66.0 | sp-hybridized carbon of the diyne. |

| C-7 | 78.0 | sp-hybridized carbon of the diyne. |

| C-8 | 19.2 | Aliphatic carbon adjacent to the diyne. |

| C-9 to C-17 | 28.0 - 32.0 | Overlapping signals of the polymethylene chain. |

| C-18 | 22.7 | Aliphatic carbon beta to the terminal methyl group. |

| C-19 | 14.1 | Terminal methyl carbon. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of 1-Bromo-4,6-nonadecadiyne is expected to yield a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of the alkyl chain.

Key Predicted Mass Spectrometry Features:

-

Molecular Ion (M⁺): A key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z 338 and 340, corresponding to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

-

Fragmentation: The long alkyl chain is prone to fragmentation, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).[4] A prominent fragmentation is the loss of the bromine atom, leading to a fragment at m/z 259. Another significant fragmentation would be the cleavage of the C-C bond adjacent to the bromine, resulting in a loss of a C₃H₆Br radical and a cation at m/z 217.

Table of Predicted Major Fragment Ions

| m/z | Proposed Fragment |

| 338/340 | [C₁₉H₃₁Br]⁺ (Molecular Ion) |

| 259 | [C₁₉H₃₁]⁺ (Loss of Br) |

| 217 | [C₁₆H₂₅]⁺ (Loss of C₃H₆Br) |

| Various | [CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ series from alkyl chain cleavage |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of the alkyl chain but will also show characteristic peaks for the diyne and the carbon-bromine bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 2955-2920 | C-H (sp³) | Stretching | Strong |

| 2850 | C-H (sp³) | Stretching | Strong |

| 2260-2100 | C≡C | Stretching | Weak to Medium |

| 1465 | -CH₂- | Bending (Scissoring) | Medium |

| 650-550 | C-Br | Stretching | Medium to Strong |

The C≡C stretching for an internal, conjugated diyne is often weak but provides a key diagnostic peak in a relatively uncongested region of the spectrum.[5][6][7]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-4,6-nonadecadiyne in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence.

-

Use a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

-

Collect a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[8]

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Use a high-resolution mass spectrometer with an electron ionization (EI) source.

-

Acquisition:

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for purified samples.

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range of m/z 40-500 to capture the molecular ion and significant fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M⁺ and M⁺+2) and characteristic fragmentation patterns.

Infrared Spectroscopy Protocol

-

Sample Preparation: As 1-Bromo-4,6-nonadecadiyne is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 1-Bromo-4,6-nonadecadiyne with carbon numbering for NMR assignments.

Key Mass Spectrometry Fragmentation Pathways

Caption: Primary fragmentation pathways for 1-Bromo-4,6-nonadecadiyne in EI-MS.

Spectroscopic Characterization Workflow

Caption: Integrated workflow for the complete spectroscopic characterization of the target compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and definitive characterization of 1-Bromo-4,6-nonadecadiyne. This guide has detailed the predicted spectroscopic data based on fundamental principles and data from analogous structures, offering a robust framework for researchers to confirm the synthesis and purity of this valuable chemical entity. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.

References

-

Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

-

Wakayama, Y. (n.d.). Formation and Characterization of Polyynes in Liquid and Solid Media. [Link]

-

University of Calgary. (n.d.). IR: alkynes. [Link]

-

Gao, W., Zheng, W., Sun, L., Kang, F., Zhou, Z., & Xu, W. (2024). On-surface synthesis and characterization of polyynic carbon chains. National Science Review, 11(3), nwae031. [Link]

-

Pearson+. (2023). ¹H NMR spectrum of the alkyl bromide. [Link]

-

Chemistry LibreTexts. (2021). 5.7: ¹³C-NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Synthesis of long-chain alkyl and alkenyl bromides. [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene. [Link]

-

Gao, W., Zheng, W., Sun, L., Kang, F., Zhou, Z., & Xu, W. (2024). On-surface synthesis and characterization of polyynic carbon chains. PubMed. [Link]

-

University of Alberta. (n.d.). Prediction of ¹H and ¹³C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Eisner, U., & Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

-

Chemistry Stack Exchange. (2021). Identifying an alkyl bromide from NMR information. [Link]

-

Eisler, S., Slepkov, A. D., Elliott, E., Luu, T., McDonald, R., Hegmann, F. A., & Tykwinski, R. R. (2005). Polyynes as a Model for Carbyne: Synthesis, Physical Properties, and Nonlinear Optical Response. Journal of the American Chemical Society, 127(8), 2666–2676. [Link]

-

University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of 1-bromobutane. [Link]

-

Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Gabidullin, B., & Fokin, A. A. (2025). synthesis of conjugated linear and cyclic polyynes by alkyne metathesis. ChemRxiv. [Link]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of 1-bromobutane. [Link]

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. academic.oup.com [academic.oup.com]

- 3. On-surface synthesis and characterization of polyynic carbon chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Guide to the Stability and Storage of Conjugated Bromoalkynes for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the factors governing the stability of conjugated bromoalkynes and outlines field-proven methodologies for their proper storage and handling. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key chemical principles with practical, actionable protocols to ensure the integrity and reactivity of these valuable synthetic intermediates.

The Dichotomy of Reactivity and Instability in Conjugated Bromoalkynes

Conjugated bromoalkynes are powerful reagents in modern organic synthesis, prized for their utility in cross-coupling reactions (such as Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings), cycloadditions, and as precursors for complex molecular architectures. Their synthetic power, however, is intrinsically linked to their inherent instability. The conjugation of the alkyne with systems like aromatic rings or other unsaturated bonds delocalizes electron density, while the bromine atom acts as a leaving group and activates the alkyne. This electronic arrangement makes the molecule susceptible to several degradation pathways. Understanding these pathways is not merely academic; it is the foundation for designing effective storage and handling protocols.

The primary drivers of instability are:

-

High Reactivity: The very features that make bromoalkynes useful—the electrophilic alkyne carbon and the C-Br bond—also make them prone to reacting with themselves or with environmental contaminants.

-

Sensitivity to Nucleophiles: The electron-withdrawing nature of the bromine atom makes the terminal alkyne proton (if present) acidic and the acetylenic carbons susceptible to nucleophilic attack.

-